molecular formula C9H14Cl4O2 B14245494 Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester CAS No. 406911-93-1

Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester

Cat. No.: B14245494
CAS No.: 406911-93-1
M. Wt: 296.0 g/mol
InChI Key: LSTGQXLKSKLIQU-UHFFFAOYSA-N
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Description

Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester is a chemical compound with a complex structure It is an ester derivative of butanoic acid, characterized by the presence of multiple chlorine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-methyl-, propyl ester
  • Butanoic acid, 2-methyl-, 2-methylpropyl ester
  • Butanoic acid, 2-methyl-, methyl ester

Uniqueness

Butanoic acid, 2,4,4,4-tetrachloro-2-methyl-, 2-methylpropyl ester is unique due to the presence of multiple chlorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other butanoic acid esters, which may not have such extensive halogenation.

Properties

CAS No.

406911-93-1

Molecular Formula

C9H14Cl4O2

Molecular Weight

296.0 g/mol

IUPAC Name

2-methylpropyl 2,4,4,4-tetrachloro-2-methylbutanoate

InChI

InChI=1S/C9H14Cl4O2/c1-6(2)4-15-7(14)8(3,10)5-9(11,12)13/h6H,4-5H2,1-3H3

InChI Key

LSTGQXLKSKLIQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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